molecular formula C12H18N4 B2692240 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine CAS No. 1232789-68-2

1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine

Cat. No.: B2692240
CAS No.: 1232789-68-2
M. Wt: 218.304
InChI Key: XKOGTPVTPOBYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-amine is a chemical compound with a complex structure that includes a benzimidazole ring substituted with a dimethylaminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine typically involves the reaction of benzimidazole derivatives with 3-(dimethylamino)propylamine. One common method includes the condensation of o-phenylenediamine with formic acid to form benzimidazole, followed by alkylation with 3-(dimethylamino)propyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzimidazole ring can intercalate with DNA or interact with protein active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

    3-(Dimethylamino)-1-propylamine: Used in the preparation of surfactants and other bioactive compounds.

    1-[3-(Dimethylamino)propyl]-3-ethylurea: Used in the preparation of pharmaceuticals.

Uniqueness

1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzimidazole ring and the dimethylaminopropyl group allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-15(2)6-3-7-16-9-14-11-8-10(13)4-5-12(11)16/h4-5,8-9H,3,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOGTPVTPOBYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.